molecular formula C20H27N5O B12268334 4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B12268334
M. Wt: 353.5 g/mol
InChI Key: VELWJJSHLRMVNU-UHFFFAOYSA-N
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Description

4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multi-step organic reactions. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable, ensuring that the compound can be produced in large quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted aromatic compounds.

Scientific Research Applications

4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is unique due to its combination of the morpholine, pyridazine, and piperazine rings, which confer specific chemical and biological properties. Its potential as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

4-[6-[4-[(3-methylphenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C20H27N5O/c1-17-3-2-4-18(15-17)16-23-7-9-24(10-8-23)19-5-6-20(22-21-19)25-11-13-26-14-12-25/h2-6,15H,7-14,16H2,1H3

InChI Key

VELWJJSHLRMVNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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